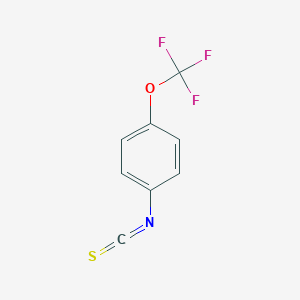

4-(Trifluoromethoxy)phenyl isothiocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-isothiocyanato-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-6(2-4-7)12-5-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSZUQPHKOPVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380482 | |

| Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-95-6 | |

| Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for 4 Trifluoromethoxy Phenyl Isothiocyanate

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 4-(trifluoromethoxy)phenyl isothiocyanate primarily include dithiocarbamate (B8719985) decomposition and thiophosgene-based conversions. Each of these routes has undergone optimization to enhance efficiency and applicability, especially considering the electron-withdrawing nature of the trifluoromethoxy group, which can influence the reactivity of the starting aniline.

Dithiocarbamate Decomposition Methods

A common and versatile pathway to isothiocyanates is through the decomposition of dithiocarbamate salts. nih.gov This method typically involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. cbijournal.com

This two-step process begins with the formation of a dithiocarbamate salt from 4-(trifluoromethoxy)aniline (B150132) and carbon disulfide. The subsequent decomposition of this intermediate is often achieved using chlorinated agents like ethyl chloroformate. The general reaction scheme involves the nucleophilic attack of the amine on carbon disulfide, followed by deprotonation by a base (e.g., sodium hydroxide) to form the sodium dithiocarbamate salt. This salt is then reacted with ethyl chloroformate to form an unstable intermediate that decomposes to the desired isothiocyanate, carbonyl sulfide, and the corresponding salt.

Aryl amines, such as 4-(trifluoromethoxy)aniline, readily react with carbon disulfide and sodium hydroxide (B78521) in water to form the corresponding sodium aryl dithiocarbamates. These intermediates can then be treated directly with ethyl chloroformate at temperatures between 35-45°C to yield the aryl isothiocyanate. researchgate.net

Table 1: General Reaction Parameters for Dithiocarbamate Decomposition using Ethyl Chloroformate

| Step | Reactants | Reagents | Solvent | Temperature |

| 1. Dithiocarbamate Formation | 4-(Trifluoromethoxy)aniline, Carbon Disulfide | Sodium Hydroxide | Water | Room Temperature |

| 2. Decomposition | Sodium 4-(trifluoromethoxy)phenyl dithiocarbamate | Ethyl Chloroformate | Water | 35-45°C |

This table represents a generalized procedure based on similar aryl amines.

To improve efficiency and reduce waste, one-pot syntheses of isothiocyanates from amines have been developed. In this approach, the dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate without isolation of the intermediate. researchgate.netbeilstein-journals.org A facile one-pot protocol for preparing a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. orgsyn.org This involves the in situ generation of a dithiocarbamate salt by reacting the amine with carbon disulfide, followed by elimination to form the isothiocyanate product using a desulfurization reagent. orgsyn.org

However, the synthesis of isothiocyanates from electron-deficient arylamines, such as 4-(trifluoromethoxy)aniline, can be challenging. For instance, one study reported that the one-pot synthesis of similar compounds, 4-trifluoromethyl- and 4-cyanoaniline, failed to convert to their corresponding isothiocyanates under their specific aqueous conditions using cyanuric chloride as the desulfurizing agent. beilstein-journals.org This suggests that the nucleophilicity of the amine is a critical factor, and for less reactive anilines, optimization of the reaction conditions, such as the choice of solvent and base, is crucial. beilstein-journals.org For electron-deficient aryl amines, stronger bases like sodium hydride and longer reaction times may be necessary to facilitate the initial formation of the dithiocarbamate salt. organic-chemistry.org

Thiophosgene-Based Conversions

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a direct and widely used method for the synthesis of isothiocyanates. nih.govontosight.ai This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov The reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate. cbijournal.com

Due to the high toxicity of thiophosgene, this method requires careful handling in a well-ventilated fume hood. orgsyn.orgmoltuslab.com Despite its hazards, the reaction is often efficient and provides good yields of the desired isothiocyanate. nih.gov For aromatic amines, the reaction is generally carried out with the free base. cbijournal.com

Table 2: General Reaction Scheme for Thiophosgene-Based Synthesis

| Reactants | Reagent | Byproduct |

| 4-(Trifluoromethoxy)aniline | Thiophosgene (CSCl₂) | Hydrogen Chloride (HCl) |

This table outlines the fundamental components of the thiophosgene-based conversion.

Alternative Desulfurization Agents and Strategies

Concerns over the toxicity and harshness of traditional reagents have driven the exploration of alternative desulfurizing agents for the conversion of dithiocarbamates to isothiocyanates. nih.gov

Sodium persulfate has emerged as a green, practical, and efficient desulfurizing agent for the synthesis of isothiocyanates from primary amines and carbon disulfide. orgsyn.org This method is often carried out in water, making it an environmentally benign alternative. orgsyn.org The reaction is applicable to a wide range of structurally diverse alkyl and aryl amines, including those with electron-deficient groups. orgsyn.org

Two procedures have been developed, including a one-pot method, where the dithiocarbamate is formed and then desulfurized in the same reaction vessel. orgsyn.org Basic conditions are necessary for good chemoselectivity for the isothiocyanate. orgsyn.org This approach has been shown to tolerate a variety of functional groups, which is a significant advantage in complex molecule synthesis. orgsyn.org For the synthesis of chiral isothiocyanates, sodium persulfate is considered a safer alternative to thiophosgene with comparable yields and simpler workup procedures. rsc.org

Table 3: Comparison of Desulfurization Agents

| Desulfurizing Agent | Key Advantages | Considerations |

| Chlorinated Agents (e.g., Ethyl Chloroformate) | Readily available, established methodology. | Can generate corrosive byproducts. |

| Thiophosgene | Direct conversion, often high yields. | Highly toxic and requires special handling. |

| Sodium Persulfate | Environmentally friendly (water as solvent), safe, good functional group tolerance. | Reaction conditions may need optimization for specific substrates. |

Zinc Peroxide as a Desulfurizing Agent

A clean, green, and efficient procedure for synthesizing organic isothiocyanates utilizes zinc peroxide as a desulfurizing agent. This method involves the reaction of a primary amine with carbon disulfide, typically in the presence of liquid ammonia, at room temperature. Zinc peroxide has demonstrated its effectiveness as a superior desulfurizing agent compared to previously reported options. The process is valued for its mild conditions and high yields for a range of isothiocyanates, including linear, cyclic, and aromatic variants.

Calcium Oxide (CaO) as a Base and Desulfurizing Agent

In a push for more practical and green methodologies, Calcium Oxide (CaO) has been employed as a dual-function reagent, acting as both a base and a desulfurizing agent. researchgate.netresearchgate.net This approach avoids the use of irritant, expensive, or toxic desulfurizing agents that often require tedious workups. researchgate.netresearchgate.net The synthesis is carried out by reacting amines with carbon disulfide (CS2) and CaO under mild conditions. researchgate.net This method is notable for simplifying the reaction system, reducing costs, and minimizing side products. researchgate.net Both alkyl and aryl isothiocyanates can be synthesized in moderate to high yields at room temperature over 48 hours. researchgate.net

Synthesis from Hydroximoyl Chlorides

An alternative and highly efficient route to isothiocyanates begins with aldehydes, which are converted to hydroximoyl chlorides. nih.gov This method is characterized by nearly quantitative yields, simple workup procedures, and exceptionally short reaction times (1–5 minutes) at room temperature. nih.gov The reaction involves mixing the hydroximoyl chloride with thiourea (B124793) in a solvent like tetrahydrofuran, followed by the addition of triethylamine (B128534). nih.gov A key advantage is the easy removal of the urea (B33335) byproduct through a simple extraction, eliminating the need for further purification. nih.gov This process is applicable for producing both alkyl and aryl isothiocyanates with yields reported to be ≥98%. nih.gov

Isothiocyanation via Elemental Sulfur

The use of elemental sulfur represents a significant advancement in isothiocyanate synthesis, offering an atom-efficient and greener alternative to hazardous reagents like thiophosgene or carbon disulfide. nih.govencyclopedia.pubmdpi.combohrium.com This strategy can proceed via two main pathways. One approach involves the in situ generation of thiocarbonyl surrogates, such as thiocarbonyl fluoride (B91410) from difluorocarbene, which then react with primary amines to yield the isothiocyanate. mdpi.combohrium.com Another prominent method is the direct sulfurization of isocyanides. nih.govmdpi.com This reaction can be performed under thermal, catalytic, or nucleophile-induced conditions to produce both aliphatic and aromatic isothiocyanates in fairly high yields (≥62%). nih.gov The use of elemental sulfur, a benign byproduct of the petrochemical industry, enhances the green credentials of this synthetic route. bohrium.comchemrxiv.org

Tandem Staudinger/Aza-Wittig Reactions for Chiral Isothiocyanates

The tandem Staudinger/aza-Wittig reaction is a powerful and efficient method for synthesizing isothiocyanates from organic azides. nih.govjst.go.jpnih.gov This one-pot reaction involves the treatment of an azide (B81097) with triphenylphosphine (B44618) to form an aza-ylide intermediate, which is then trapped by carbon disulfide to yield the corresponding isothiocyanate. jst.go.jpnih.gov This method has proven to be superior for substrates bearing electron-withdrawing groups compared to conventional stepwise methods. jst.go.jpnih.gov A crucial advantage of this reaction is its ability to produce chiral isothiocyanates, such as Nβ-protected aminoalkyl isothiocyanates, from chiral precursors without causing racemization. nih.govscispace.comrsc.org The reaction provides excellent yields (≥83%) and is scalable, making it a valuable tool in synthetic chemistry. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer chemicals, and energy efficiency.

Aqueous Reaction Conditions and Solvent-Free Approaches

Significant progress has been made in developing synthetic protocols for isothiocyanates under aqueous or solvent-free conditions, minimizing the reliance on volatile and often hazardous organic solvents. rsc.orgbeilstein-journals.orgnih.gov

Aqueous Conditions: A general and facile one-pot process has been developed for preparing a wide range of alkyl and aryl isothiocyanates from primary amines in water. beilstein-journals.orgnih.gov This method involves the in situ formation of a dithiocarbamate salt from the amine and carbon disulfide in an aqueous solution of a base like potassium carbonate. beilstein-journals.org Subsequent desulfurization with reagents such as cyanuric chloride yields the final isothiocyanate. beilstein-journals.org This approach is particularly advantageous for synthesizing highly electron-deficient aromatic isothiocyanates and is suitable for scale-up. beilstein-journals.org Microwave-assisted synthesis in aqueous media has also been explored, offering rapid and high-yield production of isothiocyanates. tandfonline.comnih.gov

Solvent-Free Approaches: Catalyst-free and solvent-free reactions provide an even greener alternative. For instance, the thermal reaction of o-aminobenzophenone with aryl isothiocyanates proceeds efficiently without any solvent or catalyst to produce quinazoline (B50416) derivatives in quantitative yields. rsc.org While this is a downstream application, the principle of solvent-free synthesis is actively being applied to the formation of the isothiocyanate group itself to reduce environmental impact.

The table below summarizes the yields for various aryl isothiocyanates synthesized under aqueous conditions.

| Entry | Amine Substrate | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 3 | 93 |

| 2 | 4-Methylaniline | 3 | 92 |

| 3 | 4-Methoxyaniline | 4 | 91 |

| 4 | 4-Chloroaniline | 5 | 92 |

| 5 | 4-Bromoaniline | 5 | 91 |

| Data sourced from a general one-pot protocol for the preparation of isothiocyanates under aqueous conditions. beilstein-journals.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net For the synthesis of aryl isothiocyanates, including this compound, microwave irradiation can be effectively applied to several synthetic pathways, primarily those avoiding hazardous reagents like thiophosgene. nih.govchemrxiv.org

One prominent microwave-assisted method involves the reaction of a primary amine with carbon disulfide in the presence of a desulfurizing agent. nih.govmdpi.com In a typical procedure, the corresponding amine, 4-(trifluoromethoxy)aniline, would be reacted with carbon disulfide and a base, such as triethylamine or N,N-diisopropylethylamine, to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent and heated under microwave irradiation. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent has proven effective for a range of aromatic isothiocyanates. nih.govmdpi.com This "one-pot", two-step procedure benefits significantly from microwave heating, which can reduce the reaction time to mere minutes at temperatures around 90°C, affording high yields of the desired isothiocyanate. nih.gov

Another innovative microwave-assisted approach is the thionation of the corresponding isocyanide using a thionating agent like Lawesson's reagent. tandfonline.comresearchgate.net This method represents a green and sustainable chemistry approach, particularly when conducted in an aqueous medium. tandfonline.comresearchgate.nettandfonline.com The isocyanide precursor, 1-isocyano-4-(trifluoromethoxy)benzene, would be subjected to microwave irradiation in the presence of Lawesson's reagent and a catalytic amount of an amine base, such as triethylamine. tandfonline.com Microwave heating accelerates the conversion, with optimal temperatures around 100°C leading to excellent yields in as little as 10 minutes. tandfonline.com This method is advantageous as it circumvents the use of highly toxic and volatile reagents traditionally employed in isothiocyanate synthesis. tandfonline.comresearchgate.net

The following table summarizes representative conditions for the microwave-assisted synthesis of aryl isothiocyanates, which are applicable to the synthesis of this compound.

| Method | Starting Material | Reagents | Solvent | Microwave Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Desulfurization of Dithiocarbamate | 4-(Trifluoromethoxy)aniline | CS₂, Base (e.g., DBU), DMT/NMM/TsO⁻ | DCM or H₂O | 90°C, 3-10 min | 72-96% | nih.govmdpi.com |

| Thionation of Isocyanide | 1-Isocyano-4-(trifluoromethoxy)benzene | Lawesson's Reagent, Triethylamine (catalytic) | Water | 100°C, 10 min | up to 98% | tandfonline.comresearchgate.net |

Scalability and Industrial Relevance of Synthetic Routes

The industrial production of aryl isothiocyanates, including this compound, necessitates synthetic routes that are not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible. chemrxiv.orgcbijournal.com Historically, the synthesis of isothiocyanates often relied on the use of thiophosgene, a highly toxic and hazardous reagent. nih.govchemrxiv.org Consequently, modern industrial approaches prioritize the development of thiophosgene-free methods. chemrxiv.orgrsc.org

The scalability of the aforementioned microwave-assisted syntheses presents both opportunities and challenges. While microwave reactors for large-scale production are available, the transition from laboratory-scale batch processes to industrial-scale continuous flow systems is often preferred for improved safety, heat transfer, and process control. The principles of these microwave-assisted reactions, such as the in situ formation and desulfurization of dithiocarbamate salts, are adaptable to continuous flow reactors.

A key consideration for industrial synthesis is the use of safer, readily available, and inexpensive reagents. cbijournal.com The reaction of primary amines with carbon disulfide, followed by decomposition of the resulting dithiocarbamate salt, is a common industrial strategy. cbijournal.com The choice of the desulfurizing agent is critical for both safety and economic viability. While various reagents have been developed, those that are non-toxic and produce easily removable by-products are favored. nih.gov For instance, methods employing oxidizing agents like hydrogen peroxide or sodium persulfate to decompose the dithiocarbamate salt are attractive for their "green" credentials and the formation of benign by-products. nih.gov

Furthermore, the development of catalytic systems is of significant industrial interest. A catalytic method using elemental sulfur for the conversion of isocyanides to isothiocyanates has been reported, which operates under mild conditions and utilizes a readily available, inexpensive sulfur source. rsc.org Such catalytic processes are highly desirable for industrial applications as they reduce waste and reagent costs. The tandem Staudinger/aza-Wittig reaction is another scalable method that can produce a variety of isothiocyanates with high yields and is amenable to large-scale applications without complications. nih.gov

The following table outlines key considerations for the industrial synthesis of this compound.

| Synthetic Route | Advantages for Scalability | Potential Challenges | Key Industrial Considerations |

|---|---|---|---|

| Dithiocarbamate Decomposition (Non-phosgene) | Avoids highly toxic reagents, can use aqueous media. | Choice of desulfurizing agent impacts cost and waste. | Process safety, waste management, cost of reagents. |

| Tandem Staudinger/aza-Wittig Reaction | High yields, applicable to large-scale synthesis. | Multi-step nature may increase complexity. | Atom economy, process optimization. |

| Catalytic Sulfurization of Isocyanides | Uses inexpensive elemental sulfur, catalytic process. | Substrate scope and catalyst stability at scale. | Catalyst cost and lifetime, reaction kinetics. |

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Phenyl Isothiocyanate

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement renders the central carbon atom highly electrophilic. acs.orgontosight.ai This electrophilicity arises from the electronegativity difference between carbon, nitrogen, and sulfur, which results in a significant partial positive charge on the carbon atom. Consequently, this carbon is susceptible to attack by a wide range of nucleophiles. acs.org The reactivity of the isothiocyanate group makes it a versatile component in organic synthesis, particularly for the construction of various sulfur- and nitrogen-containing compounds. ontosight.aiontosight.ai

Nucleophilic Addition Reactions

Given the electrophilic character of the isothiocyanate carbon, nucleophilic addition is one of the most fundamental and widely utilized reactions involving 4-(Trifluoromethoxy)phenyl isothiocyanate. ontosight.ai This high reactivity allows for the formation of new carbon-nucleophile bonds, leading to a diverse array of functionalized products.

Formation of Thiourea (B124793) Derivatives with Amines

The reaction between isothiocyanates and primary or secondary amines is a robust and efficient method for the synthesis of thiourea derivatives. researchgate.netresearchgate.net In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This process typically proceeds readily, often at room temperature, to yield the corresponding N,N'-disubstituted thioureas. researchgate.netijsr.net

This compound is specifically used as a reagent in the synthesis of various thiourea derivatives which have shown potential biological activities, including antiproliferative and anticancer properties. chemicalbook.com The general reaction involves the condensation of an amine with the isothiocyanate, a common strategy for creating diverse libraries of thiourea compounds for biological screening. researchgate.netnih.gov

Table 1: Synthesis of Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product Class |

|---|

Reactions with Alcohols

Isothiocyanates can also react with alcohols, although the reactivity is generally lower compared to amines. This reaction leads to the formation of thiocarbamates. A study on the reaction of isocyanates and isothiocyanates with various alcohols demonstrated that long-chain alcohols such as n-hexanol, n-heptanol, and n-octanol react to give N-aryl-O-alkyl thiocarbamates (in the case of isothiocyanates). nih.gov The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon. When using smaller-chain alcohols, this reaction can sometimes be accompanied by the formation of symmetrical 1,3-disubstituted thioureas as side products. nih.gov

Cyclization Reactions for Heterocyclic Compound Synthesis

The isothiocyanate moiety is a valuable building block in heterocyclic chemistry, enabling the synthesis of a wide range of ring systems. ontosight.aiuzhnu.edu.ua The elements of the –N=C=S group can be incorporated into various cyclization motifs. For instance, phenyl isothiocyanate is known to react with aminobenzhydrol to form an intermediate thiourea, which then cyclizes to produce a tetrahydroquinazoline (B156257) derivative. uzhnu.edu.ua

Similarly, isothiocyanates are used in reactions to form other heterocyclic compounds such as 1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles and 2-thiohydantoins. uzhnu.edu.ua In visible-light mediated reactions, 2-hydrazinylpyridines react with isothiocyanates in a cyclization-desulfurization process to yield 3-amino- nih.govmdpi.comresearchgate.net-triazolopyridine derivatives. acs.org These reactions highlight the versatility of the isothiocyanate group in constructing complex molecular architectures, a property that extends to this compound, allowing for the introduction of the trifluoromethoxyphenyl moiety into various heterocyclic frameworks.

Influence of the Trifluoromethoxy Group on Reactivity and Selectivity

The trifluoromethoxy (–OCF3) group attached to the phenyl ring at the para-position exerts a profound influence on the reactivity of the isothiocyanate functional group. nih.govresearchgate.net This influence is primarily electronic in nature, modifying the electron density of the entire molecule.

Electronic Effects and Inductive Properties

The trifluoromethoxy group is a potent electron-withdrawing substituent. mdpi.comresearchgate.net Its effect is significantly stronger than that of a methoxy (B1213986) group and is comparable to that of a trifluoromethyl (–CF3) group. nih.gov The strong electron-withdrawing nature stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (–I effect) that pulls electron density away from the phenyl ring through the sigma bonds. nih.govreddit.com

This inductive withdrawal of electron density from the aromatic ring has a cascading effect. It makes the phenyl ring more electron-deficient, which in turn enhances the electrophilicity of the attached isothiocyanate carbon atom. This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate or derivatives with electron-donating groups. nih.gov While the oxygen atom in the –OCF3 group has lone pairs that could theoretically participate in resonance donation (+M effect), this effect is significantly diminished by the strong pull of the fluorine atoms, making the inductive effect dominant. nih.govreddit.com This powerful electronic influence is a key factor in the chemical behavior and synthetic utility of the title compound. researchgate.net

Table 2: Electronic Properties of the Trifluoromethoxy Group

| Property | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (–I) due to the high electronegativity of fluorine atoms. nih.govreddit.com | Increases the electrophilicity of the isothiocyanate carbon, enhancing reactivity with nucleophiles. |

| Resonance Effect | Weakly π-donating (+M), but largely counteracted by the strong inductive effect. nih.gov | Minor influence compared to the dominant inductive withdrawal. |

Impact on Global and Local Electrophilicity

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which markedly enhances the electrophilic character of the isothiocyanate (-N=C=S) functional group. This increased electrophilicity is a key determinant of the compound's reactivity, particularly in nucleophilic addition reactions. The carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles.

Global electrophilicity is a concept in computational chemistry that provides a quantitative measure of a molecule's ability to accept electrons. It is a ground-state property that correlates well with a molecule's reactivity towards "soft" nucleophiles. rowansci.com For this compound, the strong electron-withdrawing nature of the -OCF₃ group is expected to result in a high global electrophilicity index. This suggests a heightened reactivity in comparison to phenyl isothiocyanate or derivatives with electron-donating substituents. Studies on related compounds, such as those with trifluoromethyl (-CF₃) groups, have shown that such electron-withdrawing substituents favor nucleophilic addition to the isothiocyanate. nih.gov

Local electrophilicity, on the other hand, pinpoints the specific atoms within a molecule that are most susceptible to nucleophilic attack. rsc.org In the case of this compound, the carbon atom of the -N=C=S group is the primary site of local electrophilicity. acs.org The electron-withdrawing effect of the 4-(trifluoromethoxy)phenyl ring intensifies the positive partial charge on this carbon, further activating it for reaction.

Computational Chemistry in Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in understanding the mechanisms of chemical reactions. pitt.edu These theoretical approaches allow for the detailed investigation of reaction pathways, transition states, and the electronic properties of molecules, providing insights that are often difficult to obtain through experimental means alone.

DFT calculations are widely used to model the reaction pathways of organic compounds. researchgate.netresearchgate.net For this compound, DFT studies can elucidate the mechanism of its reactions with various nucleophiles, such as amines, to form thiourea derivatives. researchgate.netwikipedia.orgorganic-chemistry.org These calculations can map out the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies.

For instance, in the reaction with an amine, the DFT study would model the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. This would be followed by proton transfer to form the final thiourea product. The calculations can provide detailed geometric information about the transition state, such as bond lengths and angles, and can also predict the reaction kinetics. While specific DFT studies on this compound are not widely published, research on similar isothiocyanates demonstrates the power of this approach in understanding their reactivity. researchgate.netjoasciences.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.govchemrxiv.org It is a powerful tool for predicting the reactive sites for both electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent sites for nucleophilic attack.

For this compound, an MEP map would clearly show a region of high positive potential around the carbon atom of the isothiocyanate group, confirming its role as the primary electrophilic center. researchgate.netjoasciences.com The map would also illustrate the influence of the trifluoromethoxy group on the electron distribution of the entire molecule. The highly electronegative fluorine atoms would draw electron density away from the phenyl ring and, consequently, from the isothiocyanate group, enhancing its electrophilicity. Computational studies on the related 4-trifluoromethyl phenyl isothiocyanate have utilized MEP maps to understand electron distribution and identify reactive sites. researchgate.netjoasciences.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework and probing the environment of fluorine atoms within a molecule. While specific experimental NMR data for 4-(Trifluoromethoxy)phenyl isothiocyanate is not extensively detailed in publicly accessible literature, data for its closely related thiourea (B124793) derivative, 1-(4-(Trifluoromethoxy)phenyl)thiourea , provides valuable comparative insights. In typical analyses, aromatic protons for such derivatives appear in the range of δ 7.2–7.8 ppm. The thiocarbonyl carbon (C=S) signal in ¹³C NMR is characteristically found downfield, around 180 ppm.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The chemical shift of the trifluoromethoxy (-OCF₃) group is sensitive to its electronic environment. For aryl trifluoromethoxy compounds, the ¹⁹F NMR signal typically appears as a singlet, with its chemical shift influenced by the electronic nature of other substituents on the aromatic ring.

Table 1: Representative NMR Data for a Closely Related Derivative

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Characteristic Group |

| ¹H | 7.2 - 7.8 | Multiplet | Aromatic (Ar-H) |

| ¹³C | ~180 | Singlet | Thiocarbonyl (C=S) |

| ¹⁹F | Not Specified | Singlet | Trifluoromethoxy (-OCF₃) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₄F₃NOS, corresponding to an exact mass of approximately 219.0044 Da.

The fragmentation pattern in mass spectrometry reveals the stability of different parts of the molecule. For aryl isothiocyanates, fragmentation is characterized by several key pathways. A common fragmentation involves the cleavage of the isothiocyanate group. The molecular ion [M]⁺ is typically observed, and subsequent fragmentation may lead to the formation of ions corresponding to the loss of sulfur or the entire NCS group, resulting in the formation of a phenyl cation derivative. The presence of the stable trifluoromethoxy-substituted aromatic ring leads to characteristic aromatic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the region of 2000–2250 cm⁻¹. Other significant vibrations include those for the C-F bonds of the trifluoromethoxy group, generally found in the 1100-1250 cm⁻¹ range, and the C-O-C stretching vibrations.

For the derivative 1-(4-(Trifluoromethoxy)phenyl)thiourea , characteristic IR peaks include N-H stretching around 3288 cm⁻¹ and the C=S stretching vibration near 1294 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic isothiocyanates exhibit absorption bands due to π → π* transitions within the benzene ring and n → π* transitions associated with the isothiocyanate group.

Table 2: Key Spectroscopic Data

| Technique | Feature | Wavenumber/Wavelength | Functional Group |

| IR | Asymmetric Stretch | 2000-2250 cm⁻¹ | Isothiocyanate (-N=C=S) |

| C-F Stretch | 1100-1250 cm⁻¹ | Trifluoromethoxy (-OCF₃) | |

| UV-Vis | π → π* / n → π* | Not Specified | Aromatic system / NCS group |

X-ray Crystallography of this compound Derivatives

While obtaining a single crystal of the parent isothiocyanate can be challenging, derivatives, particularly thioureas formed by reacting the isothiocyanate with amines, are often highly crystalline. X-ray crystallography of these derivatives provides definitive proof of structure, including precise bond lengths, bond angles, and insights into the molecule's three-dimensional shape and packing in the solid state.

Single crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms within a crystal. mkuniversity.ac.in The analysis of thiourea derivatives reveals key structural parameters. For instance, a representative N-acyl-N'-aryl thiourea derivative, N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea , crystallizes in the triclinic system with the space group P-1. nih.gov The data obtained from such an analysis includes the unit cell dimensions, which define the size and shape of the repeating unit in the crystal lattice. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for an Analogous Thiourea Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8622 |

| b (Å) | 8.9073 |

| c (Å) | 11.0341 |

| α (°) | 113.687 |

| β (°) | 103.419 |

| γ (°) | 95.653 |

| Volume (ų) | 672.18 |

| Z | 2 |

Data for N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea serves as a representative example. nih.gov

The crystal structure of thiourea derivatives reveals important details about their molecular conformation. A notable feature is the dihedral angle between the plane of the phenyl ring and the thiourea core, which in one analogous structure is 69.41°. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Trifluoromethoxy Phenyl Isothiocyanate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and energetics of a compound. These calculations are typically performed using software packages that solve approximations of the Schrödinger equation, such as those based on Density Functional Theory (DFT).

Geometry Optimization and Stability Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles for 4-(Trifluoromethoxy)phenyl isothiocyanate. A subsequent frequency calculation would confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), thus ensuring its stability.

Vibrational Spectra Interpretation

Theoretical vibrational analysis calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For this compound, this analysis would help assign specific spectral peaks to the stretching and bending motions of its functional groups, such as the N=C=S (isothiocyanate), C-O-C (ether), and C-F (trifluoromethyl) bonds.

Electronic Structure Analysis

This area of study focuses on the distribution and energy of electrons within the molecule, which governs its reactivity and electronic properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap typically indicates high reactivity. This analysis would provide the specific energy values for the HOMO, LUMO, and the resulting gap for this compound, offering insights into its potential for charge transfer within the molecule.

Global Softness and Electrophilicity Indices

Derived from the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index quantify a molecule's resistance to change in its electron distribution and its propensity to accept electrons. Calculating these indices for this compound would provide a quantitative measure of its reactivity profile.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value suggests a significant NLO response. A theoretical study on this compound would determine these values, assessing its potential as a candidate for NLO applications.

Polarizability and Hyperpolarizability Assessments

Theoretical assessments of this compound have indicated strong nonlinear optical (NLO) properties. joasciences.comresearchgate.net The polarizability and, more significantly, the hyperpolarizability of a molecule are key indicators of its potential for NLO applications. In a comparative computational study, 4-(Trifluoromethyl)phenyl isothiocyanate, a closely related compound, exhibited a first hyperpolarizability (β) value that was 7.95 times higher than that of urea (B33335), a standard reference material for NLO properties. joasciences.comresearchgate.net This significant hyperpolarizability suggests a pronounced NLO response.

Table 1: Comparative First Hyperpolarizability (β)

| Compound | Relative β Value (compared to Urea) |

|---|---|

| 4-(Trifluoromethyl)phenyl isothiocyanate | 7.95 |

Potential in Photonics and Optoelectronics

The notable NLO properties of isothiocyanates, as highlighted by hyperpolarizability calculations, underscore their potential in the fields of photonics and optoelectronics. joasciences.comresearchgate.net Materials with strong NLO responses are sought after for use in various optical devices. The computational analysis of related compounds, which show significant electronic transitions in their UV spectra, points to their optical activity and suitability for applications in photonics. joasciences.comresearchgate.net This suggests that this compound could be a candidate for components in optical sensors, switches, and other photonic technologies. joasciences.comresearchgate.net

Molecular Docking Studies and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the interaction between a ligand and its target protein.

Interaction with Target Proteins

Molecular docking studies have been conducted on analogous compounds to assess their binding efficacy with various target proteins. For instance, 4-(Trifluoromethyl)phenyl isothiocyanate demonstrated significant binding affinities in computational analyses. joasciences.comresearchgate.net This compound showed a notable binding affinity of -5.7 kcal/mol, indicating a strong and favorable interaction with the target protein's binding site. joasciences.comresearchgate.net Such studies are crucial in evaluating the potential of a compound as a therapeutic agent by quantifying its ability to interact with specific biological targets. joasciences.comresearchgate.net

Table 2: Binding Affinity of a Related Isothiocyanate

| Compound | Binding Affinity (kcal/mol) |

|---|

Applications in Advanced Chemical Research and Development

Pharmaceutical Development and Drug Discovery

In the realm of pharmaceutical development, 4-(trifluoromethoxy)phenyl isothiocyanate is primarily utilized as a sophisticated building block. The isothiocyanate functional group (–N=C=S) is a versatile handle for chemical synthesis, readily reacting with nucleophiles such as amines to form thiourea (B124793) derivatives. This reactivity allows for its incorporation into a wide array of molecular frameworks being investigated for therapeutic applications.

Synthesis of Biologically Active Compounds

The principal application of this compound in drug discovery is as a key reagent for synthesizing complex, biologically active molecules. Its role is exemplified in the creation of novel derivatives of existing drugs to explore new therapeutic activities.

A significant example is its use in the synthesis of thiourea and thioether derivatives of Sorafenib. chemicalbook.com Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer. By reacting this compound with the amine moiety of the Sorafenib scaffold, researchers can generate new chemical entities. These derivatives are then investigated for a range of biological activities, including antiproliferative, anticancer, anticonvulsant, and anti-angiogenesis properties. chemicalbook.com This strategy highlights the compound's utility in modifying established pharmacophores to generate novel drug candidates with potentially improved or different therapeutic profiles. Isothiocyanates, in general, are recognized as important precursors for a variety of heterocyclic compounds and thioureas, which are prominent in medicinal chemistry. chemrxiv.orgijacskros.com

Exploration for Anticancer Agents and Mechanisms

Isothiocyanates as a chemical class, both natural and synthetic, are widely investigated for their anticancer potential. nih.govnih.gov They are known to exhibit anti-tumor activity by impacting multiple cellular pathways, including those involved in apoptosis, signal transduction, and cell cycle progression. researchgate.net Derivatives of this compound are explored as anticancer agents with the expectation that they will share these general mechanisms, enhanced by the specific properties of the trifluoromethoxy group.

Apoptosis: A primary mechanism by which isothiocyanates exert their anticancer effects is through the induction of apoptosis (programmed cell death) in cancer cells. Research on related isothiocyanates demonstrates that these compounds can trigger apoptotic cascades. For instance, phenylhexyl isothiocyanate (PHI) has been shown to induce apoptosis by down-regulating the expression of cyclins and inhibiting the phosphorylation of the retinoblastoma protein (Rb), while simultaneously up-regulating cyclin-dependent kinase (cdk) inhibitors. nih.gov Other isothiocyanates, like phenethyl isothiocyanate (PEITC), induce apoptosis through the activation of caspases and can overcome the resistance conferred by anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govfrontiersin.orgresearchgate.net It is hypothesized that derivatives of this compound act via similar pathways, triggering cell death in malignant cells. The process can also involve the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent caspase activation. frontiersin.org

Deubiquitinase (DUB) Inhibition: A critical mechanism underlying the anticancer activity of isothiocyanates is the inhibition of deubiquitinases (DUBs). DUBs are enzymes that remove ubiquitin from proteins, thereby regulating protein stability and function. In many cancers, DUBs are overexpressed and help stabilize oncoproteins, promoting tumor survival. researchgate.netdiva-portal.org Small molecules that inhibit DUBs can lead to the degradation of these oncoproteins and induce apoptosis in cancer cells. The small molecule WP1130, which is a selective DUB inhibitor, has been shown to inhibit DUBs such as USP9x, USP5, and UCH37, leading to the downregulation of anti-apoptotic proteins like Mcl-1. researchgate.netnih.gov Given that isothiocyanates are known to target and inhibit DUBs, it is a primary area of investigation for derivatives of this compound.

| Inhibitor Class | Target Enzyme(s) | Effect | Relevance to Cancer Therapy |

|---|---|---|---|

| Isothiocyanates (general) | Deubiquitinases (DUBs) e.g., USP9x, UCH37 | Inhibition of enzyme activity | Leads to degradation of oncoproteins (e.g., Mcl-1), inducing apoptosis. |

| Phenyl Isothiocyanates | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin production | Reduces inflammation associated with tumor growth and progression. |

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, particularly COX-2, are pivotal in inflammatory processes and are often upregulated in cancerous tissues. Inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies. Studies have shown that phenyl isothiocyanate and its methoxy-substituted derivatives can exhibit significant COX-2 inhibitory activity, with some compounds achieving nearly 99% inhibition at a concentration of 50 μM. nih.gov This precedent suggests that derivatives of this compound are promising candidates for development as COX-2 inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For isothiocyanates, SAR studies have identified key structural features that influence their anticancer potency. Research has shown that inhibitory activity is often correlated with properties such as the compound's lipophilicity (log P) and its reactivity towards biological nucleophiles like glutathione. researchgate.net

In the context of this compound derivatives, SAR studies would focus on:

The Trifluoromethoxy Group: Its position and electronic influence are critical. This group is generally well-tolerated on aromatic rings in bioactive compounds and is expected to enhance metabolic stability. escholarship.org

The Isothiocyanate Group: Modifications to this group or its replacement with other functionalities would alter reactivity and selectivity.

A molecular docking analysis of the related compound, 4-trifluoromethyl phenyl isothiocyanate, showed a binding affinity of -5.7 kcal/mol with target proteins relevant to breast cancer, underscoring the potential of such fluorinated scaffolds. researchgate.net

| Pharmacokinetic Parameter | Influence of Trifluoromethoxy (-OCF3) Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of C-F bonds resists enzymatic cleavage. nih.gov |

| Lipophilicity (logP) | Increased/Modulated | Enhances membrane permeability and can improve absorption. researchgate.net |

| Bioavailability | Potentially Improved | A combination of increased metabolic stability and optimized lipophilicity can lead to better oral bioavailability. researchgate.net |

| Half-life (t1/2) | Potentially Prolonged | Reduced metabolic clearance leads to longer persistence in the body. nih.gov |

Studies have demonstrated that replacing metabolically vulnerable groups (like a methyl group) with a trifluoromethyl group can provide a "global metabolic protective effect," significantly reducing the formation of metabolic byproducts. nih.gov The trifluoromethoxy group is expected to confer a similar, if not greater, protective effect. Furthermore, the increased lipophilicity imparted by the -OCF3 group can enhance a molecule's ability to cross cellular membranes, which is a prerequisite for oral bioavailability and reaching intracellular targets. researchgate.net Comparative pharmacokinetic studies of other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and 6-phenylhexyl isothiocyanate (PHITC), have shown that structural modifications significantly impact their absorption, distribution, and elimination half-life, reinforcing the importance of such studies for new derivatives. nih.gov

Development of Anti-inflammatory Agents

Derivatives of this compound have shown potential as anti-inflammatory agents. Thiosemicarbazide derivatives, synthesized from isothiocyanates, have demonstrated a range of biological activities, including anti-inflammatory properties. nih.gov Research has focused on identifying dual inhibitors of inflammation and the urease enzyme, as prolonged use of some anti-inflammatory drugs can lead to gastric ulcers, a condition also associated with ureolytic bacteria. nih.gov

In one study, a library of thiosemicarbazide derivatives of isoniazid was synthesized and evaluated for their anti-inflammatory activities using an oxidative burst assay. Several of these compounds, which are structurally related to derivatives of this compound, exhibited promising anti-inflammatory activities. nih.gov The isothiocyanate functional group is known to contribute to the anti-inflammatory actions of various compounds, often by modulating signaling pathways such as nuclear factor κB (NF-κB). dntb.gov.uanih.gov

Antimicrobial and Antibacterial Applications

The isothiocyanate functional group is a key pharmacophore in the development of new antimicrobial and antibacterial agents. doaj.orgmdpi.com Derivatives of this compound, particularly thiourea derivatives, have been a focus of research in this area. nih.govresearchgate.net The trifluoromethyl group often enhances the biological activity and stability of these compounds. chemimpex.com

Studies have shown that thiourea derivatives incorporating a trifluoromethylphenyl moiety exhibit significant inhibition against Gram-positive cocci, including hospital and standard strains. nih.gov The minimum inhibitory concentrations (MICs) for some of these derivatives were observed in the range of 0.25-16 μg/ml. nih.gov The mechanism of action for some of these compounds involves the inhibition of enzymes like topoisomerase IV, which is crucial for bacterial DNA replication. nih.gov Furthermore, certain derivatives have been shown to effectively inhibit the formation of biofilms by methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov

The antibacterial efficacy of isothiocyanates is often attributed to their ability to disrupt bacterial cell membrane integrity and function. nih.govresearchgate.net Phenyl isothiocyanate (PITC), a related compound, has been shown to cause cellular disruption and loss of membrane integrity in both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

| Derivative | Target Microorganism | MIC (μg/ml) |

|---|---|---|

| Derivative 3 | Gram-positive cocci | 0.25-16 |

| Derivative 5 | Gram-positive cocci | 0.25-16 |

| Derivative 6 | Gram-positive cocci | 0.25-16 |

| Derivative 9 | Gram-positive cocci | 0.25-16 |

| Derivative 15 | Gram-positive cocci | 0.25-16 |

| Derivative 24 | Gram-positive cocci | 0.25-16 |

Anticonvulsant and Anti-angiogenesis Activities of Derivatives

Derivatives of this compound are being explored for their potential anticonvulsant and anti-angiogenesis activities. The isothiocyanate moiety is a versatile scaffold for synthesizing compounds with a range of biological effects. chemicalbook.com

Anticonvulsant Activity: Research into new anticonvulsant agents has included the synthesis of various heterocyclic compounds derived from isothiocyanates. nih.govnih.gov While specific studies on the anticonvulsant properties of this compound derivatives are emerging, the broader class of isothiocyanate-derived compounds has shown promise in preclinical models. chemicalbook.comnih.gov

Anti-angiogenesis Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Isothiocyanates, as a class of compounds, have been shown to interfere with angiogenesis both in vitro and in vivo. nih.gov The mechanisms of action often involve the inhibition of key signaling pathways and transcription factors such as hypoxia-inducible factor (HIF) and nuclear factor κB (NF-κB). nih.gov Derivatives of this compound are being investigated for their potential to inhibit angiogenesis, a key strategy in cancer therapy. chemicalbook.com

Agrochemical Development

The unique properties conferred by the trifluoromethoxy group make this compound a valuable component in the development of modern agrochemicals. researchgate.net

Formulation of Herbicides and Pesticides

The introduction of fluorine-containing groups, such as the trifluoromethoxy group, into agrochemical molecules can significantly enhance their efficacy. researchgate.net this compound serves as a building block in the synthesis of novel herbicides and pesticides. chemimpex.com The trifluoromethyl group, in particular, is known to improve the lipophilicity and metabolic stability of these compounds, which are critical for effective pest control.

Enhancement of Biological Activity and Stability of Agrochemicals

The trifluoromethoxy group plays a crucial role in enhancing the biological activity and stability of agrochemicals. chemimpex.com Its incorporation into a molecule can lead to improved binding to target enzymes or receptors, enhanced transport to the target site, and increased resistance to metabolic degradation by the target organism. researchgate.net This results in more potent and durable agrochemical products.

Materials Science and Engineering

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science. The reactivity of the isothiocyanate group allows for its incorporation into polymers and other materials to modify their properties. chemimpex.com This can lead to the development of materials with enhanced thermal stability, chemical resistance, and other desirable characteristics. Recent research has also explored its use as a bifunctional additive to create stable cathode-electrolyte interphases in high-nickel batteries, thereby improving their high-temperature performance. acs.org

Modification of Polymer Properties and Performance

While specific research detailing the use of this compound in polymer modification is not extensively documented in available literature, the application of closely related compounds, such as 4-(Trifluoromethyl)phenyl isothiocyanate, provides insight into its potential in this field. Isothiocyanates are employed in materials science to alter the properties of polymers and enhance material performance chemimpex.com. The isothiocyanate group can react with various functional groups on polymer chains, allowing for the grafting of the trifluoromethoxy-phenyl moiety. This modification can impart desirable characteristics to the base polymer, such as increased hydrophobicity, improved thermal stability, and altered surface properties. The introduction of fluorine-containing groups is a well-known strategy for enhancing chemical resistance and durability in polymeric materials chemimpex.com.

Development of Specialty Polymers and Coatings

In the development of specialty polymers and coatings, functionalized molecules are crucial for achieving specific performance criteria. A closely related compound, 4-(Trifluoromethyl)phenyl isothiocyanate, is utilized in creating specialty polymers and coatings with enhanced properties like superior chemical resistance and durability, which are critical for demanding industrial applications chemimpex.com. The trifluoromethoxy group in this compound offers similar, if not enhanced, potential due to the properties conferred by the oxygen atom in addition to the trifluoromethyl group. These specialty materials are essential in sectors requiring high-performance coatings that can withstand harsh chemical environments and mechanical stress.

Applications in Lithium-Ion Batteries as Electrolyte Additives

The quest for safer and more stable high-energy-density lithium-ion batteries has led to significant research into novel electrolyte additives. While studies specifically on this compound are limited, extensive research on the analogous compound 4-(Trifluoromethyl)phenyl isothiocyanate (FIC) demonstrates the effectiveness of this class of molecules. FIC has been investigated as a functional additive to form a stable cathode-electrolyte interphase (CEI) on nickel-rich cathodes, which are promising for high-energy batteries but suffer from poor cycling stability acs.org.

Research on 4-(Trifluoromethyl)phenyl isothiocyanate (FIC) has shown that it can be used to build a robust cathode-electrolyte interphase (CEI) that stabilizes the surface of Ni-rich cathodes acs.org. The isothiocyanate (NCS) functional group undergoes electrochemical oxidation to form an NCS-functionalized CEI layer on the cathode surface acs.org. This protective layer plays a critical role in minimizing the direct contact between the highly reactive cathode material and the electrolyte, thereby suppressing parasitic side reactions that lead to capacity fade and impede battery life acs.org. The formation of this stable interphase is a key strategy for improving the cycling performance and safety of high-voltage lithium-ion batteries.

The introduction of an additive into an electrolyte can influence its bulk properties, such as ionic conductivity. Studies on 4-(Trifluoromethyl)phenyl isothiocyanate (FIC) have shown that its addition to a baseline electrolyte results in a slight, gradual decrease in ionic conductivity as the concentration of the additive increases. However, the extent of this decrease was not considered significant acs.org. For example, a baseline electrolyte with an ionic conductivity of 8.19 mS cm⁻¹ saw a reduction to 7.41 mS cm⁻¹ with the addition of 2.0% FIC acs.org. Despite this minor decrease in bulk conductivity, the formation of the stable CEI layer effectively reduces interfacial resistance at the cathode, leading to remarkable improvements in the battery's cycling stability, particularly at elevated temperatures chemimpex.com.

| FIC Additive Concentration (%) | Ionic Conductivity (mS cm⁻¹) |

|---|---|

| Baseline (0%) | 8.19 |

| 0.5% | 7.78 |

| 1.0% | 7.57 |

| 2.0% | 7.41 |

Analytical Chemistry Reagent

The isothiocyanate functional group is highly reactive toward nucleophiles, making this class of compounds valuable as derivatizing agents in analytical chemistry chemimpex.comresearchgate.net.

This compound can serve as a reagent for the detection and quantification of primary and secondary amines, as well as thiols chemimpex.comresearchgate.net. The electrophilic carbon atom of the isothiocyanate group reacts readily with the nucleophilic amine group to form a stable thiourea derivative researchgate.net. Similarly, it reacts with thiol groups to form dithiocarbamates researchgate.net.

This derivatization is particularly useful in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) researchgate.net. By attaching the trifluoromethoxy-phenyl group to the analyte, several advantages can be achieved:

Enhanced Detectability: The trifluorinated group can improve the ionization efficiency and response in mass spectrometry, leading to lower detection limits.

Improved Chromatographic Separation: The derivatization alters the polarity and size of the analyte molecules, which can improve their separation on a chromatographic column.

UV-Vis Detection: The aromatic ring provides a chromophore, allowing for detection using UV-Vis spectrophotometers.

This makes this compound a potentially powerful tool for the sensitive and reliable analysis of biomolecules and pharmaceuticals that contain amine or thiol functional groups.

An exploration into the future research avenues for this compound reveals a landscape rich with potential for innovation and discovery. As a molecule combining the reactive isothiocyanate group with the unique electronic properties of the trifluoromethoxy substituent, it stands at the intersection of materials science, medicinal chemistry, and organic synthesis. Emerging trends suggest that future work will focus on refining its creation, understanding its biological interactions, discovering new uses, employing advanced analytical methods for deeper study, and designing novel derivatives with enhanced capabilities.

Q & A

Q. What are the optimized synthetic routes for 4-(trifluoromethoxy)phenyl isothiocyanate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis can be achieved via thiocarbanilide derivatives using catalysts like phosphorus pentoxide or iodine, as demonstrated for phenyl isothiocyanate analogs . Optimization requires controlling stoichiometry, temperature (e.g., reflux in DMF for 4–6 hours), and catalyst selection. For example, copper sulfate or zinc sulfate may reduce byproducts in ammonium phenyldithiocarbamate-based routes . Purity (>97%) is achievable through fractional distillation or recrystallization, as noted in commercial-grade preparations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : NMR identifies trifluoromethoxy group symmetry, while NMR resolves aromatic protons (δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (219.18 g/mol) and fragmentation patterns (e.g., loss of -NCS group) .

- IR Spectroscopy : Strong absorbance near 2100 cm confirms the isothiocyanate (-NCS) functional group .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, goggles, fume hood) to avoid inhalation/skin contact due to toxicity .

- Store at 0–6°C in airtight containers to prevent decomposition .

- Waste disposal: Neutralize with 10% sodium bicarbonate before incineration to mitigate environmental hazards .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF) increases electrophilicity at the isothiocyanate carbon, enhancing reactivity with amines (e.g., forming thioureas). Kinetic studies using UV-Vis or NMR can track reaction rates with nucleophiles like aniline derivatives. Compare with non-fluorinated analogs to quantify electronic effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 3–9). LC-MS monitors hydrolysis to thiourea or urea byproducts.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>150°C). Refrigerated storage (0–6°C) is critical to prevent polymerization .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer: DFT calculations (e.g., Gaussian 09) model transition states to predict attack sites. For example, Fukui indices identify electrophilic centers, while solvent effects (DMF vs. THF) are simulated using PCM models. Validate predictions with experimental outcomes (e.g., HPLC analysis of reaction mixtures) .

Q. What strategies resolve contradictions in reported synthetic yields for phenyl isothiocyanate derivatives?

Methodological Answer:

Q. How can this compound be derivatized for applications in bio-conjugation or material science?

Methodological Answer:

- Bioconjugation : React with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimize pH (8.5–9.5) and molar ratios to avoid overmodification .

- Polymer Synthesis : Use as a monomer in thiol-ene click reactions. Monitor polymerization via GPC or rheometry .

Methodological Guidelines

Q. Experimental Design for Mechanistic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.